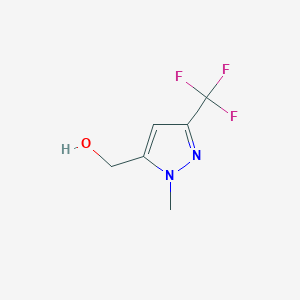

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

Descripción general

Descripción

“(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol” is a chemical compound with the molecular formula C5H5F3N2O . It has an average mass of 166.101 Da and a monoisotopic mass of 166.035400 Da . This compound is also known by its IUPAC name, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol .

Synthesis Analysis

The synthesis of this compound involves several steps. A practical synthetic method for functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been developed . The synthesis involves a one-step procedure for the creation of a regioisomeric mixture of the target pyrazoles . The synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was also studied .Molecular Structure Analysis

The molecular structure of “(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol” can be analyzed based on its molecular formula, C5H5F3N2O . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis

The trifluoromethyl group in the compound is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol” include its molecular formula C5H5F3N2O, average mass of 166.101 Da, and monoisotopic mass of 166.035400 Da . It is also described as a light yellow crystalline powder or needles .Aplicaciones Científicas De Investigación

Application in Organic Chemistry

Summary of the Application

The compound (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is used as a key intermediate in the synthesis of functionalized pyrazoles . These functionalized pyrazoles are important building blocks in medicinal and agrochemistry .

Method of Application or Experimental Procedure

A practical and high-yielding method for the synthesis of this compound has been developed . The process involves a one-step procedure for the synthesis of a regioisomeric mixture of target pyrazoles starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . The procedure for the separation of this mixture was based on the analysis of the boiling point versus pressure diagram .

Results or Outcomes

The method resulted in the efficient synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole . These compounds were then used to synthesize a set of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles containing functional groups such as aldehyde, acid, boron pinacolate, lithium sulfinate, and sulfonyl chloride .

Application in Medicinal Chemistry

Summary of the Application

This compound is used as a key intermediate in the synthesis of various pharmaceuticals . The functionalized pyrazoles derived from this compound are found in many medicinal compounds .

Method of Application or Experimental Procedure

The compound is used in the synthesis of various pharmaceuticals through a series of chemical reactions . The exact procedures can vary depending on the specific pharmaceutical being synthesized .

Results or Outcomes

The use of this compound in the synthesis of pharmaceuticals has led to the development of various effective drugs . The exact results can vary depending on the specific pharmaceutical being synthesized .

Application in Agrochemistry

Summary of the Application

The compound (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is also used in the synthesis of various agrochemicals . The functionalized pyrazoles derived from this compound are found in many agrochemicals .

Method of Application or Experimental Procedure

The compound is used in the synthesis of various agrochemicals through a series of chemical reactions . The exact procedures can vary depending on the specific agrochemical being synthesized .

Results or Outcomes

The use of this compound in the synthesis of agrochemicals has led to the development of various effective pesticides and herbicides . The exact results can vary depending on the specific agrochemical being synthesized .

Application in Antifungal Research

Summary of the Application

Some of the synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate antifungal activities .

Method of Application or Experimental Procedure

The compound is used in the synthesis of various antifungal agents through a series of chemical reactions . The exact procedures can vary depending on the specific antifungal agent being synthesized .

Results or Outcomes

Compounds synthesized using (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol displayed more than 50% inhibition activities against G. zeae at 100 µg/mL, which was better than that of the commercial fungicides .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Direcciones Futuras

Propiedades

IUPAC Name |

[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2O/c1-11-4(3-12)2-5(10-11)6(7,8)9/h2,12H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGWMMNKIODMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2365703.png)

![3-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2365705.png)

![N-((1E)-2-indol-3-yl-1-azavinyl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B2365706.png)

![(11Z)-N-(2-methoxyphenyl)-11-[(3-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2365708.png)

![[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2365712.png)

![N'-(2,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2365716.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2365721.png)

![(1R,5S)-N-(4-chlorobenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2365723.png)